
1-Cyclobutylpropane-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclobutylpropane-2-sulfonyl chloride is an organic compound with the molecular formula C₇H₁₃ClO₂S. It is a sulfonyl chloride derivative, characterized by the presence of a cyclobutyl group attached to a propane backbone, which is further substituted with a sulfonyl chloride group. This compound is primarily used in organic synthesis and has various applications in scientific research and industry .
Méthodes De Préparation
The synthesis of 1-Cyclobutylpropane-2-sulfonyl chloride typically involves the reaction of cyclobutylpropane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
Cyclobutylpropane + Chlorosulfonic Acid: The reaction is conducted in an inert atmosphere, often using a solvent like dichloromethane. The mixture is stirred at a low temperature to prevent side reactions.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the pure this compound.
Industrial production methods may involve continuous flow processes to enhance yield and efficiency. These methods are designed to scale up the reaction while maintaining the purity and quality of the final product.
Analyse Des Réactions Chimiques
1-Cyclobutylpropane-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation of this compound can lead to the formation of sulfonic acids using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with an amine will yield a sulfonamide, while oxidation will produce a sulfonic acid .
Applications De Recherche Scientifique
1-Cyclobutylpropane-2-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Material Science: It is used in the preparation of functionalized materials, including polymers and resins, for various industrial applications.
Mécanisme D'action
The mechanism of action of 1-Cyclobutylpropane-2-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparaison Avec Des Composés Similaires
1-Cyclobutylpropane-2-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Methanesulfonyl Chloride (CH₃SO₂Cl): A simpler sulfonyl chloride with a single carbon chain.
Benzenesulfonyl Chloride (C₆H₅SO₂Cl): An aromatic sulfonyl chloride with a benzene ring.
Tosyl Chloride (p-CH₃C₆H₄SO₂Cl): A para-substituted aromatic sulfonyl chloride with a methyl group.
The uniqueness of this compound lies in its cyclobutyl group, which imparts distinct steric and electronic properties compared to linear or aromatic sulfonyl chlorides. This can influence its reactivity and the types of products formed in chemical reactions .
Propriétés
Formule moléculaire |
C7H13ClO2S |
|---|---|
Poids moléculaire |
196.70 g/mol |
Nom IUPAC |
1-cyclobutylpropane-2-sulfonyl chloride |
InChI |
InChI=1S/C7H13ClO2S/c1-6(11(8,9)10)5-7-3-2-4-7/h6-7H,2-5H2,1H3 |
Clé InChI |
UPOLDINXDCNNKO-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1CCC1)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(tert-Butoxy)cyclobutyl]hydrazine](/img/structure/B13239631.png)

![5-Aminobicyclo[6.1.0]nonan-4-ol](/img/structure/B13239645.png)
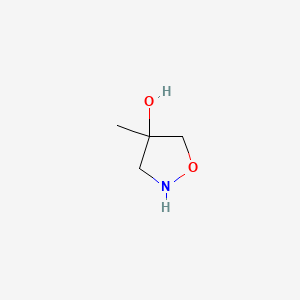

![[1-(Oxan-4-yl)ethyl]hydrazine](/img/structure/B13239667.png)
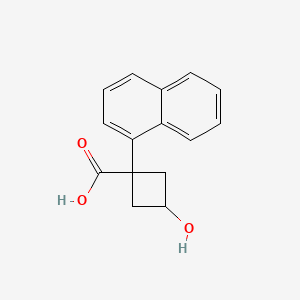
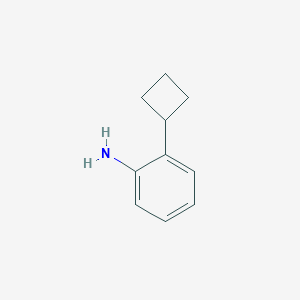
![2-(4-Fluorophenyl)-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13239693.png)
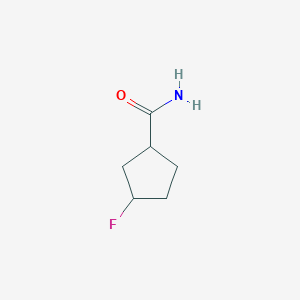
![4-(Chloromethyl)-2-[(4-chlorophenoxy)methyl]-1,3-thiazole hydrochloride](/img/structure/B13239700.png)
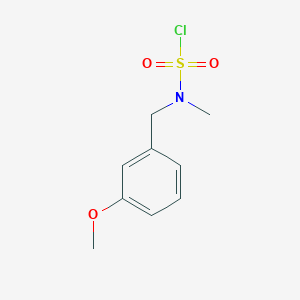
![Methyl 2-chloro-4-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13239708.png)
![5H,7H-Furo[3,4-d]pyrimidine-2-carboxylic acid](/img/structure/B13239714.png)
